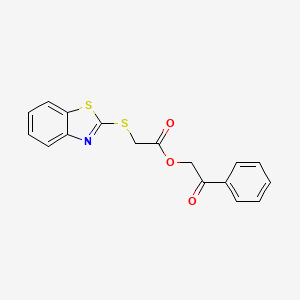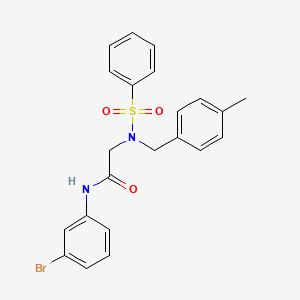
2-Oxo-2-phenylethyl 2-benzothiazol-2-ylthioacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-phenylethyl 2-benzothiazol-2-ylthioacetate is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole moiety and a phenylethyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 2-benzothiazol-2-ylthioacetate typically involves the reaction of 2-mercaptobenzothiazole with 2-oxo-2-phenylethyl acetate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 2-benzothiazol-2-ylthioacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the benzothiazole moiety to a dihydrobenzothiazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or dihydrobenzothiazoles.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 2-benzothiazol-2-ylthioacetate primarily involves its interaction with bacterial quorum sensing systems. The compound inhibits the LasB quorum sensing system in Gram-negative bacteria, such as Pseudomonas aeruginosa. By binding to the active site of the LasR receptor, it prevents the receptor from interacting with its natural ligand, thereby disrupting the quorum sensing process. This inhibition reduces the production of virulence factors and biofilm formation, making the bacteria less pathogenic .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-phenylethyl acetate: Similar in structure but lacks the benzothiazole moiety.
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid: Contains a similar thioester linkage but with a benzoic acid moiety instead of benzothiazole.
Benzo[d]thiazole-2-thiol: Shares the benzothiazole moiety but lacks the phenylethyl group.
Uniqueness
2-Oxo-2-phenylethyl 2-benzothiazol-2-ylthioacetate is unique due to its combined benzothiazole and phenylethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and medicine .
Properties
IUPAC Name |
phenacyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S2/c19-14(12-6-2-1-3-7-12)10-21-16(20)11-22-17-18-13-8-4-5-9-15(13)23-17/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCHAKAJUHFASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CSC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(2,4-difluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole](/img/structure/B5889603.png)



![2-[(3,4-difluorophenyl)methyl-propylamino]ethanol](/img/structure/B5889631.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5889639.png)
![N-[2-(acetylamino)phenyl]biphenyl-2-carboxamide](/img/structure/B5889646.png)
![1,4,5,7-tetramethyl-6-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5889650.png)



![methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5889666.png)
![Methyl 3-[(2-chlorobenzyl)carbamoyl]-5-nitrobenzoate](/img/structure/B5889672.png)

